

# Technical Support Center: Managing Citrinin in Monascus Fermentations

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This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for managing citrinin contamination in Monascus fermentations.

# Frequently Asked Questions (FAQs) Q1: What is citrinin and why is it a concern in Monascus fermentations?

A1: Citrinin is a polyketide mycotoxin produced by several fungal species, including some strains of Monascus, Aspergillus, and Penicillium.[1][2] It is a significant concern because it exhibits nephrotoxic (damaging to the kidneys) and hepatotoxic (damaging to the liver) effects in animals and humans.[3] The co-production of citrinin with valuable secondary metabolites, such as the natural food colorants (Monascus pigments) and cholesterol-lowering agents (monacolin K), complicates the use of Monascus-fermented products and necessitates strict control measures.[3][4]

## Q2: Which Monascus species are known to produce citrinin?

A2: Citrinin production is strain-specific. While Monascus purpureus is often associated with citrinin production, some studies suggest that Monascus ruber can produce monacolin K without producing citrinin.[2][5] Therefore, careful strain selection and screening are critical first steps to avoid citrinin contamination.



#### Q3: What are the regulatory limits for citrinin?

A3: Regulatory limits for citrinin vary by region and product. For example, the European Union has lowered the maximum permitted level in red yeast rice food supplements from 2000  $\mu$ g/kg to 100  $\mu$ g/kg.[6] In Japan, the limit for citrinin in red mold rice is 200  $\mu$ g/kg, while in China it is 50  $\mu$ g/kg.[1] The European Food Safety Authority (EFSA) has established a "level of no concern for nephrotoxicity" at a daily intake of 0.2  $\mu$ g/kg of body weight.[7]

### **Troubleshooting Guide: High Citrinin Levels**

If you are detecting unacceptably high levels of citrinin in your fermentation, use the following guide to troubleshoot potential causes and solutions.

## Q4: My citrinin levels are high. What fermentation parameters should I check first?

A4: Several key fermentation parameters critically influence citrinin production.

- pH:Monascus can produce citrinin over a wide pH range (2.5 to 8.0).[8] However, maintaining a low pH (e.g., pH 3) can significantly reduce citrinin yield.[9]
- Temperature: The optimal temperature for Monascus growth is typically between 28-32°C.[8] Modulating the temperature can affect the citrinin-to-pigment ratio; sometimes, a higher temperature may reduce citrinin production.[10]
- Nutrient Sources: The type and ratio of carbon and nitrogen sources are crucial. Using ethanol as a carbon source or ammonium chloride (NH<sub>4</sub>Cl) as a nitrogen source has been shown to reduce citrinin levels.[4][11]
- Fermentation Mode: The physical method of fermentation has a major impact. Solid-state fermentation (SSF) has been reported to produce up to 1000 times less citrinin compared to submerged fermentation (SmF).[12]

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check\_params -> adjust\_ph; check\_params -> optimize\_nutrients; check\_params -> modify\_conditions;

strain -> rescreen\_strain;

adjust\_ph -> additives [style=dashed]; optimize\_nutrients -> additives [style=dashed]; rescreen\_strain -> genetic [style=dashed]; } caption [label="Logical workflow for troubleshooting high citrinin levels.", shape=plaintext, fontname="Arial", fontsize=10]; start -> caption [style=invis];

Caption: Logical workflow for troubleshooting high citrinin levels.

## Q5: Are there any media additives that can suppress citrinin production?

A5: Yes, certain chemical compounds can be added to the fermentation medium to inhibit citrinin biosynthesis. Flavonoids, in particular, have demonstrated significant effects. For instance, the addition of 2.0 g/L of the isoflavone genistein to a liquid-state fermentation of Monascus aurantiacus resulted in an 80% decrease in citrinin production while simultaneously increasing pigment and biomass yields by approximately 20%.[10][13]

### **Quantitative Data on Citrinin Reduction Strategies**

The following tables summarize quantitative data from studies on various methods to reduce citrinin.

Table 1: Effect of Flavonoids and Other Additives on Citrinin Production

Additive	Concentrati on	Organism	Fermentatio n Type	% Citrinin Reduction	Reference
Genistein	2.0 g/L	M. aurantiacus	Liquid-State	~80%	[1][10]
Troxerutin	Not specified	Not specified	Not specified	53.7–87.9%	[14]

| Phosphate-Ethanol | Not specified | Monascus rice | Post-fermentation | 91.6% |[14] |



Table 2: Effect of Fermentation Parameters on Citrinin Production

Parameter Adjusted	Condition	Organism	% Citrinin Reduction	Reference
рН	рН 3	M. purpureus	Significant reduction	[9]
Nitrogen Source	Methionine	M. ruber	100% (from 100 mg/L with $NH_4NO_3$ )	[11]

| Fermentation Mode | Solid-State vs. Submerged | Not specified | ~99.9% (0.018  $\mu$ g/g vs. 19.02  $\mu$ g/g) |[12] |

# Experimental Protocols & Methodologies Q6: How can I accurately detect and quantify citrinin in my samples?

A6: The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15] LC-MS/MS is generally more sensitive and selective, with a lower limit of detection.[16]

### **Protocol: Citrinin Quantification using LC-MS/MS**

This protocol provides a general framework. Optimization of extraction solvents, clean-up columns, and instrument parameters for your specific matrix is essential.

- 1. Sample Preparation and Extraction:
- Homogenization: Weigh 1-5 grams of your lyophilized Monascus fermentation product (e.g., red yeast rice powder) into a centrifuge tube.
- Extraction Solvent: Add 10-20 mL of an appropriate solvent. A common choice is acetonitrile/water (e.g., 80:20 v/v) with a small percentage of acid (e.g., 0.1% formic acid) to improve extraction efficiency.
- Extraction Procedure: Vortex the sample vigorously for 1-2 minutes. Then, place it in an ultrasonic bath for 15-30 minutes to ensure complete extraction.

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- Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet solid debris.
- Collection: Carefully collect the supernatant (the liquid extract) for the clean-up step.

#### 2. Sample Clean-up (Purification):

- Purpose: This step removes interfering compounds from the matrix that could affect the accuracy of the analysis. Solid-Phase Extraction (SPE) or immunoaffinity columns (IAC) are commonly used.[17][18]
- SPE Procedure (General):
- Condition an appropriate SPE cartridge (e.g., C18 or a specialized mycotoxin column) by passing conditioning solvents through it as per the manufacturer's instructions.
- Load the crude extract (supernatant from Step 1) onto the cartridge.
- Wash the cartridge with a weak solvent to remove polar impurities while retaining citrinin.
- Elute the citrinin from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
- Solvent Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dry residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

#### 3. LC-MS/MS Analysis:

- Instrumentation: Use a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
- Chromatographic Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), both typically containing a small amount of formic acid and/or ammonium formate to improve ionization.
- Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity. You will need to monitor at least two specific precursor-to-product ion transitions for citrinin.
- Quantification: Create a calibration curve using certified citrinin standards of known concentrations. Quantify the citrinin in your samples by comparing their peak areas to this standard curve.



// Connections D -> E [lhead=cluster\_Cleanup]; H -> I [lhead=cluster\_Analysis]; I -> J; J -> K; } caption [label="Experimental workflow for citrinin analysis by LC-MS/MS.", shape=plaintext, fontname="Arial", fontsize=10]; A -> caption [style=invis];

Caption: Experimental workflow for citrinin analysis by LC-MS/MS.

# Citrinin Biosynthesis Pathway Q7: What is the biosynthetic pathway for citrinin in Monascus?

A7: In Monascus, citrinin biosynthesis is a multi-step enzymatic process originating from the polyketide pathway. Unlike in Aspergillus and Penicillium, the precursor in Monascus is a tetraketide, formed from the condensation of one acetyl-CoA and three malonyl-CoA molecules.[19][20] This pathway is governed by a cluster of genes, including the non-reducing polyketide synthase (pksCT or citS) and several other enzymes responsible for subsequent modifications.[3][21] Disrupting key genes in this pathway, such as pksCT, can eliminate citrinin production.[2]

// Nodes for pathway acetyl\_coa [label="1 Acetyl-CoA +\n3 Malonyl-CoA", fillcolor="#FFFFF", fontcolor="#202124"]; tetraketide [label="Tetraketide\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; keto\_aldehyde [label="Keto-aldehyde\n(Intermediate 2)", fillcolor="#FBBC05", fontcolor="#202124"]; oxidized\_1 [label="Oxidized Intermediate\n(Alcohol)", fillcolor="#FBBC05", fontcolor="#202124"]; oxidized\_2 [label="Oxidized Intermediate\n(Aldehyde)", fillcolor="#FBBC05", fontcolor="#202124"]; oxidized\_3 [label="Oxidized Intermediate\n(Carboxylic Acid)", fillcolor="#FBBC05", fontcolor="#FBBC05", fontcolor="#FBBC05", fontcolor="#FBBC05", fontcolor="#FFFFFF"];

// Nodes for enzymes node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFF", fontsize=10]; pksCT [label="pksCT (CitS)\nCitA"]; citB [label="CitB"]; citC [label="CitC"]; citD [label="CitD"]; citE [label="CitE"];

// Edges to show pathway flow acetyl\_coa -> tetraketide; tetraketide -> keto\_aldehyde; keto\_aldehyde -> oxidized 1; oxidized 1 -> oxidized 2; oxidized 2 -> oxidized 3; oxidized 3 ->



> citrinin;

// Edges to show enzyme action pksCT -> tetraketide [arrowhead=none, style=dashed]; citB -> keto\_aldehyde [arrowhead=none, style=dashed]; citC -> oxidized\_1 [arrowhead=none, style=dashed]; citD -> oxidized\_2 [arrowhead=none, style=dashed]; citE -> oxidized\_3 [arrowhead=none, style=dashed]; } caption [label="Simplified citrinin biosynthetic pathway in Monascus.", shape=plaintext, fontname="Arial", fontsize=10]; acetyl\_coa -> caption [style=invis];

Caption: Simplified citrinin biosynthetic pathway in Monascus.

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